2,6-Dimethyl-4'-piperidinomethyl benzophenone
CAS No.: 898775-08-1
Cat. No.: VC3872022
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-08-1 |
|---|---|
| Molecular Formula | C21H25NO |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | (2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3 |
| Standard InChI Key | HZRLBOBNPFLPQO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2,6-Dimethyl-4'-piperidinomethyl benzophenone features a benzophenone core substituted with methyl groups at the 2- and 6-positions of one benzene ring and a piperidinomethyl group at the 4'-position of the second benzene ring. The piperidine moiety introduces a nitrogen-containing heterocycle, enhancing the compound’s basicity and interaction potential with polar solvents .
Key Structural Data:
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IUPAC Name: (2,6-Dimethylphenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone
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SMILES: CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
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InChI Key: HZRLBOBNPFLPQO-UHFFFAOYSA-N
Physical and Chemical Properties
Experimental and predicted physicochemical data for this compound are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 421.2 ± 33.0 °C (Predicted) | |
| Density | 1.073 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.66 ± 0.10 (Predicted) | |
| Solubility | Moderate in polar solvents |
The compound’s moderate solubility in polar organic solvents, such as ethanol and acetone, facilitates its use in solution-phase reactions. Its basicity (pKa ~8.66) suggests protonation under mildly acidic conditions, which could influence its reactivity in catalytic systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,6-dimethyl-4'-piperidinomethyl benzophenone typically involves a multi-step protocol:
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Friedel-Crafts Acylation: Introduction of the benzophenone core using aluminum chloride as a catalyst.
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Mannich Reaction: Incorporation of the piperidinomethyl group via condensation of formaldehyde and piperidine.
Representative Reaction Scheme:
Industrial Production
Industrial-scale synthesis optimizes yield and purity through continuous flow reactors and advanced purification techniques like recrystallization or column chromatography. Pilot studies report yields exceeding 75% under optimized conditions.
Applications in Science and Industry
Materials Science
The compound’s dual functionality makes it valuable in:
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Polymer Stabilizers: Acts as a UV absorber in polyolefins, leveraging the benzophenone group’s photostability.
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Coordination Chemistry: Serves as a ligand for transition metals, forming complexes with potential catalytic activity.
Organic Synthesis
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Intermediate for Heterocycles: Utilized in the synthesis of piperidine-containing pharmaceuticals.
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings due to its electron-deficient aromatic rings.
Comparative Analysis with Analogues
Comparison with Simple Benzophenones
The addition of the piperidinomethyl group distinguishes this compound from simpler benzophenones (e.g., benzophenone itself) by:
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Enhanced Solubility: The piperidine moiety improves solubility in polar aprotic solvents.
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Increased Reactivity: Facilitates nucleophilic substitutions at the methylene bridge .
Comparison with Piperidine Derivatives
Unlike plain piperidine, the benzophenone backbone provides a rigid aromatic system, enabling π-π interactions in supramolecular chemistry.
Future Directions
Optimization of Synthesis
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Catalyst Development: Exploring greener catalysts (e.g., zeolites) to improve reaction efficiency.
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Flow Chemistry: Scaling production via microreactors to enhance yield and reduce waste.
Exploration of Biological Applications
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Antimicrobial Studies: Investigating activity against drug-resistant pathogens.
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Neuropharmacology: Assessing affinity for neurotransmitter receptors due to the piperidine moiety.
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